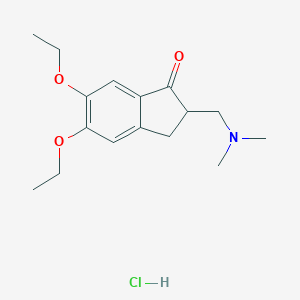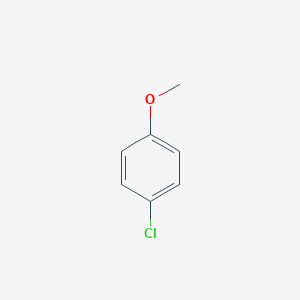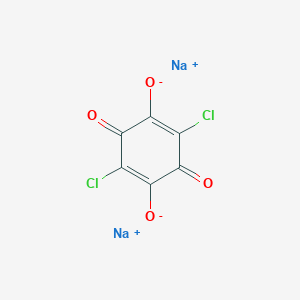
3-Chloro-4-methylaniline
Übersicht
Beschreibung
3-Chloro-4-methylaniline, also known as 3-Chloro-p-toluidine or 4-Amino-2-chlorotoluene, is a brown solid with a mild odor . It has a molecular formula of ClC6H3(CH3)NH2 and a molecular weight of 141.60 .
Synthesis Analysis
The synthesis of 3-Chloro-4-methylaniline involves a two-stage process. The first stage involves the reaction of 2-chloro-4-nitrotoluene with hydrogen chloride, 1,1,1,3’,3’,3’-hexafluoro-propanol, and iron in water at 20°C for 0.5 hours. The second stage involves a chemoselective reaction with sodium hydrogencarbonate in water .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylaniline can be represented by the SMILES stringCc1ccc(N)cc1Cl . The InChI key for this compound is RQKFYFNZSHWXAW-UHFFFAOYSA-N . Chemical Reactions Analysis
3-Chloro-4-methylaniline is a halogenated aniline. It undergoes a diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid .Physical And Chemical Properties Analysis
3-Chloro-4-methylaniline has a refractive index of n20/D 1.584 (lit.), a boiling point of 237-238 °C (lit.), and a melting point of 24-25 °C (lit.). It has a density of 1.167 g/mL at 25 °C . It is stable under normal conditions but may darken in color during storage .Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methylaniline: A Comprehensive Analysis of Scientific Research Applications
Carcinogenicity Screening: 3-Chloro-4-methylaniline is used in alternative carcinogenicity screening assays, particularly in studies using colon cancer stem cells. A quantitative PCR (qPCR)-based prediction system for colon carcinogenesis utilizes this compound to evaluate the carcinogenic potential of chemicals in the environment .
Synthesis of Phosphonic Acids: This compound is involved in the synthesis of various phosphonic acids. For example, it undergoes a diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid, which have potential applications in materials science and pharmaceuticals .
Analytical Chemistry: In analytical chemistry, 3-Chloro-4-methylaniline can be quantitated by techniques such as micellar electrokinetic capillary chromatography with laser-induced fluorescence detection. This is particularly useful for detecting aniline metabolites of certain herbicides .
Cell Culture and Transfection: The compound is also used in bioprocessing, specifically in cell culture and transfection applications within molecular biology research. It may play a role in optimizing conditions for cell growth and gene expression studies .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chloro-4-methylaniline, also known as Starlicide , is a chemical avicide that is highly toxic to certain bird species, particularly European starlings and gulls . The primary target of this compound is believed to be the kidney .
Mode of Action
It is known to cause uremic poisoning and congestion of major organs in birds . This leads to a slow death characterized by a grayish white, frost-like material of uric acid overlaying the serosal surfaces of the various organs .
Biochemical Pathways
3-Chloro-4-methylaniline is metabolized by certain soil bacteria, such as Pseudomonas cepacia strain CMA1 . This strain utilizes 3-Chloro-4-methylaniline as the sole source of carbon, nitrogen, and energy . The biodegradation of the anilines is coupled to the liberation of ammonium and chloride .
Pharmacokinetics
It is known that the compound is sensitive to prolonged exposure to air and light . It may react with oxidizing agents and is incompatible with acids, acid chlorides, acid anhydrides, and chloroformates .
Result of Action
The result of the action of 3-Chloro-4-methylaniline is the death of the target organisms, primarily certain bird species . The compound causes uremic poisoning and congestion of major organs, leading to death .
Action Environment
The action of 3-Chloro-4-methylaniline can be influenced by environmental factors. For instance, it is moderately mobile in the environment and may be sensitive to prolonged exposure to air and light . The compound is also used in specific environments, such as sprouting rice fields and corn and soybean fields, to control bird populations .
Eigenschaften
IUPAC Name |
3-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFYFNZSHWXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7745-89-3 (hydrochloride) | |
| Record name | 3-Chloro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020286 | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenamine, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
212 °F (NTP, 1992), 136 °C, ~136 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.108 (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloro-4-methylaniline | |
CAS RN |
95-74-9 | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y306W7BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 °F (NTP, 1992), 26 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20022 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-p-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-chloro-4-methylaniline?
A1: 3-Chloro-4-methylaniline has the molecular formula C7H8ClN and a molecular weight of 141.59 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-chloro-4-methylaniline?
A2: Researchers frequently utilize techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy, particularly 35Cl NQR, to study polymorphism and torsional motions in 3-chloro-4-methylaniline. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in identifying and quantifying the compound and its metabolites in various matrices. [, ] Fourier Transform Infrared (FTIR) and Raman spectroscopy provide insights into its vibrational modes and interactions. []
Q3: How does exposure to light impact the stability of 3-chloro-4-methylaniline in watermelon bait?
A3: Research indicates that 3-chloro-4-methylaniline can accelerate nonenzymic browning (Maillard) reactions in watermelon bait when exposed to light, leading to degradation of the bait matrix. [] Adding potassium metabisulfite appears to mitigate this degradation process. []
Q4: Have computational methods been employed to study 3-chloro-4-methylaniline?
A4: Yes, computational chemistry techniques, specifically Density Functional Theory (DFT), have been used to analyze the vibrational spectral characteristics of 3-chloro-4-methylaniline. [] This approach aids in understanding its structural properties and behavior. Further computational studies might explore its interactions with potential targets and predict the activity of its analogs.
Q5: How do structural modifications of 3-chloro-4-methylaniline influence its activity?
A5: Research on water-soluble analogs of a related compound, CB30865, provides insights into SAR. Introducing amino groups at the 2-position of the quinazolin-4-one ring significantly increased water solubility and, in some cases, enhanced cytotoxicity. [] These findings suggest that even slight alterations in the chemical structure can significantly impact the compound's properties and biological activity.
Q6: What strategies have been explored to enhance the stability or delivery of 3-chloro-4-methylaniline?
A6: In the context of its use as an avicide, researchers have investigated using different bait substrates to improve the effectiveness of 3-chloro-4-methylaniline (DRC-1339) application. Studies showed that European starlings displayed a preference for custom-produced poultry pellets over other baits, suggesting potential for enhancing delivery and efficacy. [, ]
Q7: What are the concerns surrounding the environmental impact of using 3-chloro-4-methylaniline as an avicide?
A7: The use of 3-chloro-4-methylaniline (DRC-1339) as an avicide has raised concerns about potential non-target impacts on bird species. [, , ] Research has focused on evaluating the toxicity and susceptibility of various bird species to the compound to assess ecological risks and inform responsible usage. []
Q8: How is 3-chloro-4-methylaniline typically degraded in the environment?
A8: Studies indicate that 3-chloro-4-methylaniline can degrade in the soil, with a half-life of 1-2 days. This degradation process can involve the formation of dimers and trimers, primarily through C-N linkages. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 3-chloro-4-methylaniline in birds?
A9: Research on red-winged blackbirds and dark-eyed juncos administered with radiolabeled 3-chloro-4-methylaniline hydrochloride demonstrated rapid elimination from most tissues, following a two-compartment model. [] Blackbirds showed a slower elimination rate compared to juncos, and the kidneys were identified as a potential site of action. []
Q10: What are the known toxic effects of 3-chloro-4-methylaniline on birds?
A10: Studies indicate that 3-chloro-4-methylaniline (DRC-1339) can cause mortality in birds. [] Research on pheasants revealed a higher incidence of egg yolk peritonitis in females exposed to the compound. [] While the exact lethal dose varies among species, these findings highlight the potential toxic effects of this avicide.
Q11: How are residue levels of 3-chloro-4-methylaniline measured in biological samples?
A11: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and specific method for determining 3-chloro-4-methylaniline residues in biological samples, such as bird tissues. [] This technique enables the accurate quantification of the compound, even at trace levels.
Q12: Can two-dimensional fluorometry be used to monitor the biodegradation of 3-chloro-4-methylaniline?
A12: Yes, two-dimensional scanning fluorometry coupled with artificial neural networks (ANNs) has been successfully used for on-line monitoring of 3-chloro-4-methylaniline degradation in complex bioreactors, particularly those involving biofilms. [, ] This approach provides real-time insights into the biodegradation process and can aid in optimizing treatment strategies.
Q13: What are the potential alternatives to 3-chloro-4-methylaniline for bird control?
A13: Several alternatives to 3-chloro-4-methylaniline (DRC-1339) for bird control are under investigation, including non-lethal methods like netting, scaring devices, and habitat modification. [] Research continues to explore alternative bait substrates and less toxic bird repellent seed treatments for reducing avian damage to crops. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



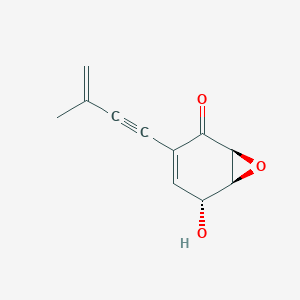
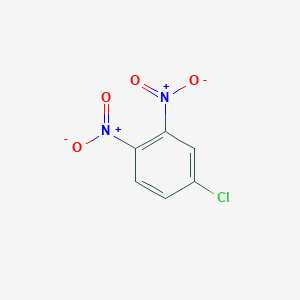
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
